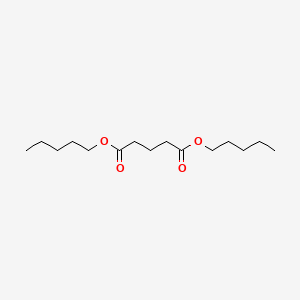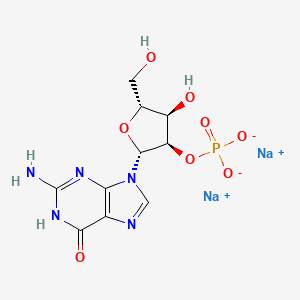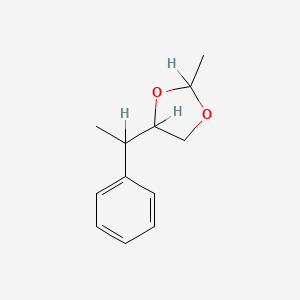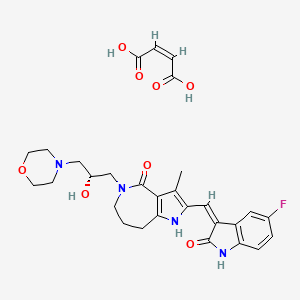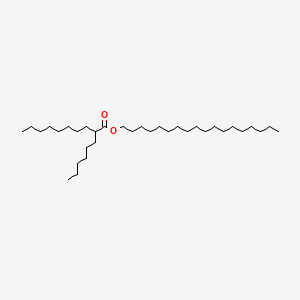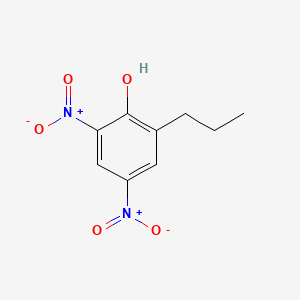
2-Amino-7,9-dihydro-8H-purine-8-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7,9-dihydro-8H-purine-8-thione is a chemical compound with the molecular formula C₅H₅N₅S It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dihydro-8H-purine-8-thione typically involves the reaction of guanine with hydrogen sulfide in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Aqueous or organic solvents depending on the specific synthetic route.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7,9-dihydro-8H-purine-8-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thione group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can yield thiol derivatives.
Substitution: Can produce various substituted purine derivatives.
Applications De Recherche Scientifique
2-Amino-7,9-dihydro-8H-purine-8-thione has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-7,9-dihydro-8H-purine-8-thione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as Janus kinase 3 (JAK3), which plays a role in cellular signaling pathways. The compound can bind to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparaison Avec Des Composés Similaires
2-Amino-7,9-dihydro-8H-purine-8-thione can be compared with other similar compounds, such as:
2-Amino-7,9-dihydro-8H-purine-8-one: Similar structure but with an oxygen atom instead of sulfur.
6-Mercaptopurine: Another purine derivative with a thiol group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1196-80-1 |
|---|---|
Formule moléculaire |
C5H5N5S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
2-amino-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C5H5N5S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H4,6,7,8,9,10,11) |
Clé InChI |
LBQXTJSCTWFWNY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=N1)N)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



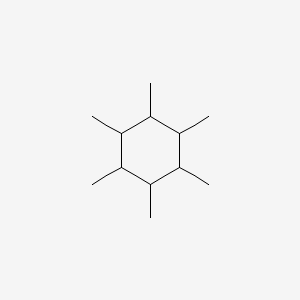
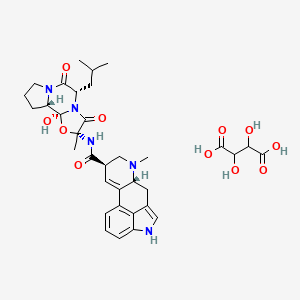
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)


